molecular formula C10H15NO3 B1337076 ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate CAS No. 25468-53-5

ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate

Cat. No.: B1337076
CAS No.: 25468-53-5
M. Wt: 197.23 g/mol
InChI Key: NGMZOFVOGBPBNA-HJWRWDBZSA-N
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Description

Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate, also known as ethyl cyanoacetate (ECA) is an organic compound that is used in the synthesis of various chemicals, pharmaceuticals and other materials. It is a colorless liquid with a boiling point of 168 °C and a molecular weight of 144.15 g/mol. It is soluble in water, alcohol and ether, and is also miscible with many organic solvents. ECA is commonly used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an intermediate in the manufacture of pharmaceuticals.

Scientific Research Applications

Crystal Packing and Non-Hydrogen Bonding Interactions

Research has revealed that ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate participates in unique non-hydrogen bonding interactions, specifically N⋯π and O⋯π interactions, rather than traditional "directed" hydrogen bonding. These interactions contribute to the compound's crystal packing, forming a zigzag double-ribbon in one case and a simple 1-D double-column in another (Zhang et al., 2011). Furthermore, an unusual C⋯π interaction of non-hydrogen bond type was identified for the first time in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, highlighting its scarcity and the role of electrostatic interactions (Zhang et al., 2012).

Synthesis and Structural Analysis

The synthesis and structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate have been conducted, showcasing its crystallization properties and spectrometric identification via IR, UV, and NMR techniques. This research provides insights into the compound's enamine tautomer existence and its intramolecular and intermolecular hydrogen bonding (Johnson et al., 2006).

Catalytic Reactions and Structural Determination

A study on ethyl 2-cyano-3-alkoxypent-2-enoates synthesized via Ru-mediated coupling reactions between α,β-unsaturated acetals and cyanoacetate has been reported. This research not only achieved the separation of E- and Z-isomers but also provided detailed structural determination through X-ray crystallography and DFT calculations, proposing a plausible formation mechanism (Seino et al., 2017).

Precursors for Synthesis

Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate has been identified as a versatile precursor in the synthesis of enynes and enediynes. Specifically, (Z)-Ethyl 2,3-dibromopropenoate, a compound related to this compound, was used in selective coupling reactions, demonstrating its utility in creating functionally diverse enynes and enediynes with defined geometry (Myers et al., 1989).

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-ethoxypent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-4-9(13-5-2)8(7-11)10(12)14-6-3/h4-6H2,1-3H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMZOFVOGBPBNA-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C#N)/C(=O)OCC)/OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25468-53-5
Record name NSC27803
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27803
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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